5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves several steps. One common approach is the condensation of 2-amino-methyl-4-methoxybenzoate with acetic anhydride , yielding a cyclic compound called 2-methyl-4,5-disubstituted-1,3-benzo-oxazine-4-one . Further reaction of this intermediate with hydrazine hydrate leads to the formation of the desired this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a chlorinated oxazinone ring fused to a benzene ring. The chlorine atom is positioned at the 5-position of the oxazinone ring, and the methyl group is attached to the benzene ring. The compound’s molecular weight is approximately 195.6 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in typical organic reactions such as nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity in various contexts, including the synthesis of related quinazolinone derivatives .
Physical and Chemical Properties Analysis
Scientific Research Applications
Experimental and Theoretical Studies of Benzoxazines Corrosion Inhibitors
Benzoxazines, including derivatives of 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one, have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. The inhibition efficiency was found to depend on the amount of nitrogen in the inhibitor, its concentration, and molecular weight, demonstrating significant potential in protecting metals from corrosion (Kadhim et al., 2017).
Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives
Research into novel 1,2,4-triazole derivatives, synthesized from various ester ethoxycarbonylhydrazones with primary amines, indicates potential antimicrobial activities. This underscores the versatility of this compound related compounds in developing new antimicrobials (Bektaş et al., 2007).
Synthesis of Antioxidant and Anticorrosive Additives for Gasoline Motor Oils
The use of 2-Methyl-benzo[d][1,3]oxazin-4-one as a key intermediate in synthesizing benzoxazinone and quinazolinone derivatives has been explored for their potential as antioxidant additives in lube oil. These compounds showed promising results in decomposing alkyl peroxide radicals, suggesting their utility in enhancing the performance and lifespan of engine oils (Hassan et al., 2011).
Synthesis, Spectroscopic Characterization, and Antimicrobial Evaluation of Triazine-Quinazolinone Hybrids
A new series of 1,3,5-triazine incorporating aromatic quinazolinone moieties as potential antimicrobial agents has been reported, showcasing the compound's role in generating novel triazine-quinazolinone based hybrids. These hybrids exhibited good to moderate activities against various microorganisms, highlighting the chemical's role in developing new antimicrobial strategies (Dinari et al., 2018).
Safety and Hazards
- Safety Information : Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety precautions.
Mechanism of Action
Target of Action
Related compounds have shown potential as protease inhibitors , suggesting that this compound may also interact with proteases or similar enzymes.
Mode of Action
It’s known that the compound is synthesized through a reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . The success of this elimination process is assumed to be dependent on the availability of the unshared electron pair on N1 and its ability to align antiperiplanar to the departing alcohol .
Biochemical Pathways
Given its potential role as a protease inhibitor , it may impact pathways involving these enzymes.
Result of Action
Related compounds have demonstrated diverse biological activities, including hypolipidemic activity and inhibitory activity towards the serine protease human leukocyte elastase .
Action Environment
It’s known that the reactions to synthesize this compound were carried out under very mild conditions such as room temperature or 30°c, without the use of an inert atmosphere .
Biochemical Analysis
Biochemical Properties
Benzoxazinone derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some benzoxazinone derivatives have been shown to inhibit cell proliferation . It is possible that 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-chloro-2-methyl-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONXTRAMSCAREG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Cl)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499801 | |
Record name | 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5627-73-6 | |
Record name | 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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